molecular formula C18H23N3OS B5835871 N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea

Numéro de catalogue B5835871
Poids moléculaire: 329.5 g/mol
Clé InChI: HCRZLQFXTWWIOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea, also known as CCT018159, is a small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has been shown to have significant anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for further development as a potential cancer therapy.

Mécanisme D'action

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea works by binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death. In addition to its effects on PLK1, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to inhibit other proteins involved in cell division, including Aurora A kinase and Aurora B kinase.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to have other biochemical and physiological effects. It has been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own components. This may contribute to its anti-tumor activity by promoting cell death in cancer cells. Additionally, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in lab experiments is its specificity for PLK1. This allows researchers to selectively target this protein and study its role in cell division and cancer progression. However, one limitation of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is its relatively low potency compared to other PLK1 inhibitors. This may make it less effective in certain experimental settings and may limit its potential as a therapeutic agent.

Orientations Futures

There are several future directions for research on N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. One area of interest is the development of more potent PLK1 inhibitors based on the structure of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. Another area of interest is the study of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in combination with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, there is interest in studying the effects of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea on other cellular processes, such as DNA damage response and repair. Overall, the potential of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea as a cancer therapy and its broader implications for cellular biology make it an exciting area of research for scientists in the field.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isothiocyanate with cyclohexylamine to produce the corresponding thiourea. This intermediate is then reacted with ethyl chloroformate to form the desired urea product. The final step involves the addition of a thiazole ring to the urea using a palladium-catalyzed coupling reaction.

Applications De Recherche Scientifique

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein known as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Propriétés

IUPAC Name

1-cyclohexyl-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-12-8-9-15(13(2)10-12)16-11-23-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZLQFXTWWIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.